molecular formula C18H15N7OS2 B4585778 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4585778
M. Wt: 409.5 g/mol
InChI Key: KZVZWLOVDGLHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to the compound involves multiple steps, utilizing various reagents to establish the desired structural framework. For instance, derivatives have been synthesized by condensing specific thiadiazole compounds with other chemical entities, demonstrating the versatility and complexity of synthetic routes involved in creating such molecules (Wang et al., 2010).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray diffraction and DFT studies provides insights into the arrangement of atoms within the compound. These analyses reveal the stabilization of the structure via intramolecular and intermolecular hydrogen bonding, crystallizing in specific space groups and demonstrating the compound's stable geometry (Dani et al., 2013).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactivities, including its participation in catalyzed reactions to form new derivatives. These reactions often involve cyclization and condensation processes, leading to the formation of novel thiadiazole compounds with distinct properties (Dani et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and potential applications. These properties are influenced by the compound's molecular structure and the intermolecular forces present (Dani et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under different conditions, and the ability to undergo specific chemical transformations, highlight the compound's potential utility in various chemical and pharmaceutical applications. These properties are determined by the compound's functional groups and molecular framework (Wang et al., 2010).

Scientific Research Applications

Synthesis and Biological Evaluation

  • Insecticidal Assessment : Innovative heterocycles, including thiadiazole derivatives, have been synthesized and evaluated for insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This study highlights the potential of such compounds in agricultural pest management.

  • Anticancer Agents : Compounds with the 5-methyl-4-phenylthiazole core have been studied for their anticancer activity, particularly against human lung adenocarcinoma cells and mouse embryoblast cell lines (Evren et al., 2019). These findings suggest a potential therapeutic application in cancer treatment.

Chemical and Structural Insights

  • Ligand Synthesis and Complexation : A Schiff base ligand derived from acetazolamide and its mononuclear cobalt(III) complex have been synthesized, showcasing the versatility of thiadiazole derivatives in forming complex structures with potential applications in catalysis and material science (Crane et al., 2004).

  • Antimicrobial Agents : New thiazolidin-4-one derivatives incorporating thiadiazole and triazole units have been synthesized and tested for antimicrobial activity against various bacteria and fungi (Baviskar et al., 2013). This research contributes to the search for new antimicrobial compounds.

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7OS2/c1-12-21-23-17(28-12)20-15(26)11-27-18-24-22-16(13-6-5-9-19-10-13)25(18)14-7-3-2-4-8-14/h2-10H,11H2,1H3,(H,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVZWLOVDGLHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.